molecular formula C26H18Cl2FN3O3 B1592077 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride CAS No. 388082-76-6

5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride

货号: B1592077
CAS 编号: 388082-76-6
分子量: 510.3 g/mol
InChI 键: SLHOSJCCRNVWFC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride (CAS 388082-76-6) is a high-purity chemical reagent intended for research and development applications . This compound, with a molecular formula of C₂₆H₁₈Cl₂FN₃O₃ and a molecular weight of 510.34 g/mol, is offered as a solid to support pharmaceutical and chemical research . Researchers are advised that this chemical is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed at all times. It is recommended to store the product sealed in a dry environment at room temperature to ensure its long-term stability . For specific handling and storage guidelines, researchers should consult the relevant safety data sheet.

属性

IUPAC Name

5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClFN3O3.ClH/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)31-26-21-11-17(4-7-23(21)29-15-30-26)24-9-6-20(13-32)34-24;/h1-13,15H,14H2,(H,29,30,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHOSJCCRNVWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)C=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610489
Record name 5-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)furan-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388082-76-6
Record name 5-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)furan-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Preparation of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodo-4-quinazolinamine Intermediate

Step Reagents and Conditions Description Yield and Purity
1 3W-6-iodoquinazolin-4-one, toluene, tri-n-butylamine (1.2 equiv), 70–80 °C, then phosphorous oxychloride (1.1 equiv), reflux 2 h Chlorination and activation of quinazolinone to quinazoline chloride intermediate Not specified
2 Cooling to 55 °C, addition of 3-chloro-4-[(3-fluorophenyl)methyl]oxy aniline (1.03 equiv), warming to 70–90 °C, stirring 2 h Nucleophilic aromatic substitution to attach the aniline derivative Not specified
3 Treatment with 8 M NaOH (2 vols) at 70–85 °C for 1 h, cooling to 20–25 °C, filtration and washing Neutralization and isolation of intermediate Not specified

This step yields the key intermediate N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine as a cream crystalline solid after drying.

One-Pot Synthesis of N-[3-chloro-4-[(3-fluorobenzyloxy)phenyl]-6-iodo-quinazolinamine]

Step Reagents and Conditions Description Yield and Purity
1 4-chloro-6-iodoquinazoline, fluorobenzyloxyaniline, N-methylpyrrolidinone, triethylamine, isopropanol, water, 20–50 °C Reaction of chloroquinazoline with fluorobenzyloxyaniline in polar aprotic solvent with base, followed by crystallization Yield: 60%, Purity: 92.62%
2 Repeated acetone trituration at boiling, cooling, filtration, drying at 25 °C under vacuum Purification of intermediate -

This method provides a scalable and efficient route to the iodinated quinazoline intermediate.

Coupling with 5-Formyl-2-furanboronic Acid (Suzuki Coupling)

Step Reagents and Conditions Description Yield and Selectivity
1 N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, 5-formyl-2-furanboronic acid, potassium carbonate, palladium diacetate catalyst, tetrahydrofuran (THF), ethanol, reflux at 75 °C for 40 minutes Palladium-catalyzed Suzuki cross-coupling to introduce the furan-2-carbaldehyde moiety at quinazoline 6-position Yield: 98.7%, high selectivity

This key step efficiently installs the aldehyde-functionalized furan ring, completing the core structure of the target molecule.

Final Isolation and Purification as Hydrochloride Salt

The free base obtained from the Suzuki coupling is converted to the hydrochloride salt by treatment with hydrochloric acid under controlled conditions, followed by crystallization and drying to yield the stable hydrochloride form.

Detailed Reaction Scheme Summary

Stage Reactants Conditions Outcome
1 3W-6-iodoquinazolin-4-one + POCl3 + 3-chloro-4-(3-fluorobenzyloxy)aniline Toluene, tri-n-butylamine, reflux, NaOH workup N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine
2 Intermediate + 5-formyl-2-furanboronic acid + Pd(OAc)2 + K2CO3 THF/ethanol, reflux 40 min 5-(4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)quinazolin-6-yl)furan-2-carbaldehyde
3 Free base + HCl Acidification, crystallization Hydrochloride salt of target compound

Research Findings and Notes

  • The iodinated quinazoline intermediate is crucial for palladium-catalyzed cross-coupling, enabling selective functionalization at the 6-position.
  • The use of palladium diacetate and potassium carbonate in a mixed solvent system (THF/ethanol) under reflux conditions provides high yield and purity of the coupling product.
  • Purification steps include crystallization from isopropanol or acetone and washing with aqueous and organic solvents to remove impurities.
  • The final hydrochloride salt form enhances stability and facilitates handling for pharmaceutical applications.

Summary Table of Preparation Parameters

Parameter Details
Key Intermediate N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine
Coupling Reagents 5-formyl-2-furanboronic acid, Pd(OAc)2, K2CO3
Solvents Toluene, THF, Ethanol, Isopropanol, Acetone
Temperature 20–90 °C depending on step
Reaction Time 40 min to 10 hours depending on step
Yield Up to 98.7% in Suzuki coupling step
Purification Filtration, washing, crystallization, drying under vacuum
Final Form Hydrochloride salt

化学反应分析

Types of Reactions It Undergoes: This compound can undergo various types of reactions, including oxidation, reduction, and substitution. These reactions can modify its functional groups, leading to different derivatives and enhancing its utility in research.

Common Reagents and Conditions: Common reagents used in its reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired products.

Major Products Formed from These Reactions: Reactions of this compound can yield several major products, depending on the specific reagents and conditions used. These products may include modified quinazolines, furan derivatives, and various substituted aromatic compounds.

科学研究应用

Medicinal Chemistry

The primary application of this compound lies in its potential as a kinase inhibitor . Kinase inhibitors play a crucial role in regulating various cellular processes and are significant in cancer treatment due to their ability to inhibit tumor growth and proliferation. The compound is being studied for its effects on specific kinases involved in oncogenic signaling pathways, making it a candidate for anticancer therapies.

Biochemical Analysis

Research indicates that this compound interacts with various enzymes and proteins within biological systems, influencing cell function and signaling pathways. Its interactions can lead to alterations in gene expression and cellular metabolism, providing insights into its mechanism of action at the molecular level . The complexity of these interactions suggests potential applications in drug discovery and development.

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential therapeutic effects beyond oncology. Its unique structure allows for exploration in treating other diseases where kinase activity is dysregulated . Ongoing studies are focused on elucidating the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety profiles.

Case Study 1: Anticancer Activity

In a study published by NCBI, researchers investigated the anticancer properties of compounds related to quinazoline derivatives, including this specific compound. The study demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Kinase Inhibition Mechanism

Another research effort focused on the molecular mechanisms through which this compound inhibits specific kinases involved in cancer progression. The findings revealed that the compound binds selectively to the ATP-binding site of target kinases, effectively blocking their activity and leading to reduced tumor cell viability.

Industrial Applications

Beyond medicinal applications, this compound serves as a valuable building block in synthetic chemistry for developing more complex molecules. Its unique functional groups facilitate various chemical reactions, making it useful in pharmaceutical manufacturing and research . Additionally, the compound's properties may allow for adaptations in drug formulation processes.

作用机制

The compound exerts its effects by interacting with specific molecular targets within cells. It may inhibit or activate enzymes, alter receptor activity, or interfere with cellular signaling pathways. Understanding its mechanism of action is crucial for developing therapeutic agents and designing experiments to probe biological systems.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Compound 10a (CAS: Not specified)
  • Structure : Features a tetrahydrofuran-3-yloxy group at position 7 and a furan-2-ylmethylene hydrazine carboxamide at position 6 .
  • Activity : Demonstrates EGFR inhibition but lacks dual-targeting capabilities compared to the hybrid HDAC-EGFR inhibitors derived from the target compound .
N-{3-Chloro-4-[(2-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
  • Structure: Substitutes the aldehyde with a methylsulfonylethylamino group .
  • Key Difference : The sulfonyl group enhances solubility and may improve pharmacokinetics.
  • Activity : As a lapatinib analogue, it targets EGFR/HER2 but lacks HDAC inhibitory activity .
GW2016
  • Structure : A reversible EGFR/HER2 inhibitor with IC50 values of 10.2 nM (EGFR) and 9.8 nM (HER2) .
  • Key Difference : Lacks the furan-carbaldehyde moiety, focusing solely on kinase inhibition.
  • Activity: Shows 100-fold selectivity for tumor cells over normal fibroblasts, a benchmark for comparing toxicity profiles .

Hybrid HDAC-EGFR Inhibitors

Compound 22 (CAS: Not specified)
  • Structure : Combines the target compound’s quinazoline core with a hydroxamic acid group for HDAC inhibition .
  • Activity : Dual inhibition of EGFR and HDAC enhances anticancer efficacy by simultaneously blocking proliferation and epigenetic modulation .

Pharmacological and Toxicological Comparison

Kinase Inhibition Profiles

Compound Target(s) IC50 (EGFR/HER2) Selectivity (Tumor vs. Normal Cells)
Target Compound EGFR, HDAC (hybrids) Not reported Not reported
GW2016 EGFR, HER2 10.2 nM / 9.8 nM 100-fold
Lapatinib EGFR, HER2 ~10 nM Clinically validated

生物活性

5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride, also known by its CAS number 231278-84-5, is a complex organic compound with potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H17ClFN3O3
  • Molecular Weight : 473.88 g/mol
  • Melting Point : 227.0 to 231.0 °C
  • Boiling Point : Approximately 650.3 ± 55.0 °C

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including proteins and enzymes. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways.
  • Cell Signaling Modulation : It influences cell signaling pathways, potentially affecting gene expression and cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against certain strains of bacteria.

Antibacterial Activity

Recent studies have explored the antibacterial effects of similar quinazolin derivatives, indicating that compounds in this class can exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance:

  • Compounds with similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 20–70 µM against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .

Case Studies

A notable study investigated the compound's effects on human cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells through modulation of apoptotic pathways. The study reported:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited cytotoxic effects with IC50 values ranging from 15 to 30 µM across different cell lines, indicating a promising avenue for cancer therapy .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 Value (µM)Reference
AntibacterialS. aureus20 - 40
AntibacterialE. coli40 - 70
CytotoxicityMCF-715
CytotoxicityHeLa25
CytotoxicityA54930

常见问题

Q. What statistical methods are appropriate for dose-response studies?

  • Methodological Answer :
  • Four-Parameter Logistic (4PL) Model : Fit dose-response curves using GraphPad Prism to calculate EC50/IC50.
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。